molecular formula C31H31ClN2O9 B1265287 ATTO 565 meta-isomer

ATTO 565 meta-isomer

Cat. No. B1265287
M. Wt: 611 g/mol
InChI Key: WPKCJVLZWQTZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 565 meta-isomer is an ATTO 565. It has a role as a fluorochrome. It contains an ATTO 565 meta-isomer(1+).

Scientific Research Applications

Bacterial Topoisomerase Inhibitors

ATTO 565 meta-isomer may have implications in the study of bacterial topoisomerases, which are enzymes that play a key role in DNA replication and transcription. The understanding of these enzymes is crucial for the development of antibacterial agents (Mitscher, 2005).

Superoxide Dismutase Mimic Activity

Research on the meta isomer of manganese(III) 5,10,15,20-tetrakis(N-methylpyridyl)porphyrin, which may have similar chemical characteristics to ATTO 565 meta-isomer, indicates potential superoxide dismutase (SOD) mimic activity. This activity is significant in reducing oxidative stress in biological systems (Batinic-Haberle et al., 1998).

Nuclear Isomers in Atomic Nuclei

Studies on atomic nuclei, including their highly excited metastable states or isomers, may provide insights into the properties and applications of ATTO 565 meta-isomer in nuclear physics (Walker & Dracoulis, 1999).

Photoinduced Linkage Isomers

The photoinduced linkage isomers in transition-metal nitrosyl compounds, which may share some characteristics with ATTO 565 meta-isomer, are of interest for understanding light-induced changes in molecular structures. This knowledge is crucial for the development of high-capacity storage devices and understanding biological processes involving nitric oxide (Coppens, Novozhilova, & Kovalevsky, 2002).

Photobleaching Kinetics of Dye Molecules

The study of photobleaching kinetics in dye molecules, like ATTO 565, is essential for understanding their stability and suitability for long-term applications in biological imaging and other fields (Zheng, Jockusch, Zhou, & Blanchard, 2014).

properties

Product Name

ATTO 565 meta-isomer

Molecular Formula

C31H31ClN2O9

Molecular Weight

611 g/mol

IUPAC Name

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

InChI

InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5)

InChI Key

WPKCJVLZWQTZOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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